molecular formula C24H26N2O4 B2377310 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one CAS No. 862207-75-8

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2377310
CAS No.: 862207-75-8
M. Wt: 406.482
InChI Key: GSKDYWTUAIWEMG-UHFFFAOYSA-N
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Description

The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is a unique synthetic small molecule offered for early-stage pharmacological and neuroscience research. Its structure combines a coumarin (2H-chromen-2-one) core, a privileged scaffold in medicinal chemistry, with a piperazine linker and a benzodioxole moiety. The benzodioxole group is a common structural feature in compounds that interact with various neural targets, including serotonin receptors and monoamine transporters . This specific molecular architecture suggests potential for investigation as a modulator in central nervous system (CNS) pathways. Researchers may find value in evaluating this compound for its potential interaction with enzymes like acetylcholinesterase (AChE) or histone deacetylases (HDAC), which are key targets in the study of neurodegenerative conditions such as Alzheimer's disease . The piperazine moiety is known to contribute to favorable pharmacokinetic properties and receptor binding affinity, making this compound a promising candidate for hit-to-lead optimization programs. As with many research chemicals, the precise mechanism of action, binding affinity, and selectivity profile for this molecule require further empirical characterization by qualified researchers. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility for all analytical characterization and verification.

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-16-9-17(2)24-20(10-16)19(12-23(27)30-24)14-26-7-5-25(6-8-26)13-18-3-4-21-22(11-18)29-15-28-21/h3-4,9-12H,5-8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKDYWTUAIWEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the alkylation of piperazine with benzo[d][1,3]dioxole-5-ylmethyl chloride, followed by the condensation with 6,8-dimethyl-2H-chromen-2-one under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as xylene, with potassium carbonate as a base, and requires heating to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of chromenone derivatives, which are known for their diverse biological activities. The structural formula is represented as:

C20H22N4O4\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{4}
  • Anticancer Properties :
    • Research indicates that derivatives of chromenone compounds exhibit significant anticancer activity. For instance, certain chromenone derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) with IC50 values in the low micromolar range. In a study, a related compound demonstrated an IC50 value of 0.47 μM against MCF-7 cells, highlighting the potential of this class of compounds in cancer therapy .
  • Neuroprotective Effects :
    • Compounds similar to 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one have been explored for their neuroprotective effects. Studies suggest that these compounds may help in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
  • Antimicrobial Activity :
    • The antimicrobial properties of chromenone derivatives have also been investigated. Certain studies report that these compounds exhibit inhibitory effects against a range of bacterial strains, suggesting their potential use in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. For instance:

CompoundSynthesis MethodBiological Activity
4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine)O-acylation reactionAnticancer activity
6-chloroquinazoline derivativeSubstitution reactionsAntimicrobial activity

Case Studies

  • Study on Anticancer Activity :
    • A comprehensive study published in a peer-reviewed journal evaluated the anticancer effects of a series of chromenone derivatives, including those similar to the target compound. The results indicated that modifications in the chromenone structure significantly influenced cytotoxicity against cancer cell lines .
  • Neuroprotective Mechanisms :
    • Another research project focused on the neuroprotective properties of chromenone compounds. The study showed that specific substitutions on the chromenone core enhanced its ability to inhibit neuronal apoptosis in models of oxidative stress .

Mechanism of Action

The mechanism of action of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX, leading to reduced tumor growth in cancer models . The compound may also modulate neurotransmitter systems, influencing GABAergic neurotransmission in the brain .

Comparison with Similar Compounds

Substituent Variation on Piperazine: Ethyl vs. Benzodioxolylmethyl

Compound : 4-[(4-Ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one (CAS 900266-59-3)

  • Key Difference : The piperazine nitrogen is substituted with an ethyl group instead of benzodioxolylmethyl.
  • This could improve blood-brain barrier penetration but reduce aqueous solubility. Receptor Binding: Benzodioxole’s electron-rich structure may favor interactions with aromatic residues in enzyme active sites (e.g., monoamine oxidases), whereas ethyl groups offer minimal steric hindrance.
  • Data Summary :
Property Target Compound Ethyl-Substituted Analog
Substituent on Piperazine Benzodioxolylmethyl Ethyl
Molecular Weight (g/mol) ~437 (estimated) ~345 (reported)
Hypothetical LogP ~3.5 (higher) ~2.0 (lower)

Core Heterocycle Replacement: Coumarin vs. Triazole

Compound : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

  • Key Difference : The piperazine is replaced with a hydroxymethyl-triazole ring.
  • Electronic Effects: Triazoles are less basic than piperazines, which may alter pH-dependent solubility and protein interactions.
  • Synthetic Relevance : This analog highlights the versatility of coumarin derivatives in click chemistry applications .

Benzodioxole-Containing Heterocycles with Divergent Cores

Compound 1: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74) Compound 2: Benzyl 4-(5-(benzyl(2-((4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 7)

  • Key Differences: Core Structure: Compound 74 uses a thiazole-carboxamide scaffold, while Compound 7 is a benzimidazole derivative. Both retain benzodioxole or benzylamino groups but lack the coumarin backbone. Pharmacological Implications: Thiazoles and benzimidazoles are associated with kinase inhibition and antimicrobial activity, contrasting with coumarin’s traditional roles.

Structural Analogues in Pharmaceutical Impurities

Impurity B (CAS 62337-66-0) : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

  • Key Difference : A triazolopyridine core replaces coumarin, with a phenylpiperazine side chain.
  • Regulatory Relevance : Such impurities highlight synthetic pathways involving piperazine intermediates, underscoring the need for rigorous purification in coumarin derivative synthesis .

Biological Activity

The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is a derivative of chromenone and piperazine, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anti-cancer, and anti-inflammatory properties.

Chemical Structure

The compound is characterized by the following structural components:

  • Chromone moiety : A fused benzopyran ring system.
  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Benzo[d][1,3]dioxole group : A fused bicyclic structure that contributes to the compound's biological properties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit varying degrees of antimicrobial activity. In a study assessing the antimicrobial properties of synthesized benzoxazepine derivatives, significant activity was observed against certain bacterial pathogens. The study reported limited antimicrobial effects but noted effectiveness against specific strains such as Escherichia coli and Staphylococcus aureus .

CompoundActivity Against E. coliActivity Against S. aureus
Compound 9HighModerate
Compound 10ModerateHigh
Compound 14ModerateLow

Anti-Cancer Activity

The anti-cancer potential of similar compounds has been explored extensively. For instance, arylpiperazine derivatives have been reported as promising candidates for site-directed chemotherapy in prostate cancer treatment . The synthesized derivatives demonstrated cytotoxic effects against various solid tumor cell lines, with some compounds significantly inhibiting cell proliferation and inducing apoptosis .

Anti-Inflammatory Activity

In studies focusing on inflammatory responses, compounds related to the chromenone structure have shown the ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest a potential role in managing inflammatory conditions .

Case Studies

  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. The results suggest favorable interactions with key oncogenic pathways .

Q & A

Basic: What synthetic methodologies are recommended for constructing the piperazine-benzodioxole moiety in this compound, and how can intermediates be validated?

Methodological Answer:
The piperazine-benzodioxole subunit can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-(bromomethyl)benzo[d][1,3]dioxole with a pre-synthesized piperazine derivative (e.g., 1-methylpiperazine) under reflux in acetonitrile with a base like K2_2CO3_3 achieves the linkage . Intermediate validation requires:

  • HPLC : Monitor reaction progress using a C18 column (methanol/water gradient, 1.0 mL/min) .
  • NMR : Confirm methylene bridge formation (δ 3.5–4.0 ppm for –CH2_2–N– in 1^1H NMR) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 220.31 for [M+H+^+] of intermediates) .

Basic: How should researchers design initial biological assays to screen this compound for CNS activity?

Methodological Answer:
Prioritize receptor-binding assays targeting dopamine (D2/D3) or serotonin (5-HT1A_{1A}) receptors due to structural similarities to piperazine-based pharmacophores .

  • Radioligand Displacement Assays : Use 3^3H-spiperone for D2 receptors (IC50_{50} determination) .
  • Cell-Based cAMP Assays : Monitor GPCR modulation in CHO-K1 cells transfected with human 5-HT1A_{1A} receptors .
  • Positive Controls : Include aripiprazole (D2 partial agonist) or buspirone (5-HT1A_{1A} agonist) .

Advanced: How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be systematically addressed during formulation studies?

Methodological Answer:
Contradictions arise from solvent polarity and aggregation. Mitigate via:

  • Co-Solvent Systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
  • Dynamic Light Scattering (DLS) : Detect nanoparticle formation at >1 mg/mL concentrations .
  • pH-Dependent Studies : Adjust buffer pH (4.6–7.4) to mimic physiological conditions and measure solubility shifts .

Advanced: What computational approaches predict the compound’s metabolic stability, and how can in vitro results be validated?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict cytochrome P450 (CYP3A4/2D6) metabolism sites .
  • Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite Identification : Apply high-resolution MS (HRMS) with fragmentation patterns to detect hydroxylated or N-dealkylated products .

Advanced: How can researchers resolve discrepancies in cytotoxicity profiles across cancer cell lines (e.g., HepG2 vs. MCF-7)?

Methodological Answer:

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) .
  • Proteomic Analysis : Use Western blotting to quantify pro-apoptotic markers (e.g., caspase-3 cleavage) .
  • Redox Status Assays : Measure ROS levels via DCFH-DA fluorescence to assess oxidative stress contributions .

Basic: What chromatographic methods are optimal for purity analysis of the final compound?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with methanol:buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) .
  • Detection : UV at 254 nm (chromen-2-one absorption) .
  • System Suitability : Ensure resolution (R > 2.0) from close-eluting impurities (e.g., demethylated by-products) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the chromen-2-one core for enhanced bioactivity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with halogen (Cl, F) or methoxy substitutions at C6/C8 positions .
  • Piperazine Substitution : Compare N-methyl vs. N-aryl variants (e.g., 4-phenylpiperazine) using molecular docking .
  • Biological Testing : Rank analogs via IC50_{50} values in receptor-binding and cytotoxicity assays .

Advanced: What experimental strategies validate the compound’s blood-brain barrier (BBB) penetration potential?

Methodological Answer:

  • PAMPA-BBB Assay : Measure permeability (Pe) using a lipid membrane model (Pe > 4.0 × 106^{-6} cm/s indicates high penetration) .
  • In Vivo Imaging : Administer 14^{14}C-labeled compound to rodents and quantify brain:plasma ratios via scintillation counting .
  • MDCK-MDR1 Transport Assay : Assess efflux by P-glycoprotein (P-gp), a key BBB resistance factor .

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